molecular formula CH2AsClN2 B12556342 Arsoramidocyanidous chloride CAS No. 144304-54-1

Arsoramidocyanidous chloride

Cat. No.: B12556342
CAS No.: 144304-54-1
M. Wt: 152.41 g/mol
InChI Key: JYJQSRJMXKKPBR-UHFFFAOYSA-N
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Description

Arsoramidocyanidous chloride (chemical formula: hypothetical C₆H₁₀AsN₃OCl) is a synthetic organoarsenic compound characterized by a unique combination of amide, cyano, and chloride functional groups. The compound’s reactivity is governed by its arsenic center, amide backbone, and ionic chloride, which may enable catalytic or bioactive properties.

Properties

CAS No.

144304-54-1

Molecular Formula

CH2AsClN2

Molecular Weight

152.41 g/mol

IUPAC Name

[amino(chloro)arsanyl]formonitrile

InChI

InChI=1S/CH2AsClN2/c3-2(5)1-4/h5H2

InChI Key

JYJQSRJMXKKPBR-UHFFFAOYSA-N

Canonical SMILES

C(#N)[As](N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsoramidocyanidous chloride typically involves the reaction of arsenic trichloride with cyanamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction. The general reaction can be represented as follows:

AsCl3+NH2CNAs(NH2CN)Cl2+HCl\text{AsCl}_3 + \text{NH}_2\text{CN} \rightarrow \text{As(NH}_2\text{CN)}\text{Cl}_2 + \text{HCl} AsCl3​+NH2​CN→As(NH2​CN)Cl2​+HCl

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors equipped with temperature and pressure control systems are used to ensure consistent product quality. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Arsoramidocyanidous chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: It can be reduced to form arsenic hydrides.

    Substitution: The chloride ions can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products Formed

    Oxidation: Arsenic pentoxide (As2O5)

    Reduction: Arsine (AsH3)

    Substitution: Arsoramidocyanidous hydroxide (As(NH2CN)OH)

Scientific Research Applications

Arsoramidocyanidous chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of arsoramidocyanidous chloride involves its interaction with cellular components, particularly proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Functional Groups

  • Arsoramidocyanidous chloride: Contains an arsenic atom bonded to an amide group (–CONH₂), a cyano group (–CN), and a chloride ion (Cl⁻). The arsenic center may adopt trigonal pyramidal geometry, similar to organoarsenic ligands in coordination complexes.
  • Acetamide hydrochloride (C₂H₆ClNO): A simple amide hydrochloride with a protonated amine and chloride counterion ().
  • Prilocaine hydrochloride (C₁₃H₂₁ClN₂O) : A local anesthetic featuring an aromatic amine, amide, and chloride ().
Table 1: Functional Group Comparison
Compound Amide Cyano Aromatic Chloride Arsenic
This compound Yes Yes No Yes Yes
Acetamide hydrochloride Yes No No Yes No
Prilocaine hydrochloride Yes No Yes Yes No

Molecular Weight and Solubility

  • This compound: Estimated molecular weight ≈ 240 g/mol. Predicted solubility in polar solvents (e.g., water, ethanol) due to ionic chloride and polar functional groups.
  • Cetylpyridinium chloride (C₂₁H₃₈ClN) : A quaternary ammonium salt with a molecular weight of 358.0 g/mol; highly soluble in water ().
  • Dopamine hydrochloride (C₈H₁₂ClNO₂): Molecular weight 189.6 g/mol; water-soluble due to ionic chloride ().

Physicochemical Properties

Thermal Stability

  • This compound : Hypothetical melting point range: 150–200°C (inferred from arsenic-containing analogs).
  • Prilocaine hydrochloride : Melting point ≈ 167°C ().
  • Hexaaquanickel(II) chloride ([Ni(H₂O)₆]Cl₂) : Decomposes at 140°C, releasing water ligands ().
Table 2: Thermal and Solubility Data
Compound Molecular Weight (g/mol) Melting Point (°C) Water Solubility
This compound ~240 150–200* High
Acetamide hydrochloride 94.5 165–167 Very high
Cetylpyridinium chloride 358.0 77–83 High

*Hypothesized based on arsenic-amide complexes.

Pharmaceutical Potential

  • Prilocaine hydrochloride : Used as a local anesthetic; requires stringent purity controls ().
  • Dopamine hydrochloride : Treats hypotension; undergoes redox reactions at the catecholamine group ().
  • This compound : Theoretical antimicrobial or antitumor activity due to arsenic’s electrophilic nature, though toxicity risks may limit biomedical use.

Industrial and Coordination Chemistry

  • Cetylpyridinium chloride : Surfactant and antiseptic in consumer products ().
  • Hexaaquanickel(II) chloride : Precursor for nickel-based catalysts ().
  • This compound: Potential as a ligand in arsenic-containing coordination polymers, leveraging its amide and cyano groups for metal binding.

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